2,4-Difluorophenyl Substitution Confers >12-Fold Potency Gain Over Mono-Fluorophenyl in a Thiadiazole Carboxamide Series
In a systematic SAR study of thiadiazole carboxamide derivatives, the 2,4-difluorophenyl-substituted compound 12e exhibited an IC50 of 2.33 µM, whereas the corresponding 2-fluorophenyl analog 12c showed IC50 > 30 µM [1]. This represents a greater than 12-fold potency enhancement conferred exclusively by the second fluorine atom at the 4-position. The 2,6-difluorophenyl analog 12a (IC50 1.51 µM) was the only compound in this series with potency comparable to 12e, while the 2-chloro-6-fluorophenyl variant 12b showed intermediate activity (IC50 3.23 µM) [1]. These data establish that the 2,4-difluorophenyl pattern occupies a specific and favorable region of the fluorination SAR landscape for this chemotype.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2,4-Difluorophenyl analog 12e: IC50 = 2.33 µM (class-level surrogate for CAS 1217862-99-1 scaffold) |
| Comparator Or Baseline | 2-Fluorophenyl analog 12c: IC50 > 30 µM; 2,6-Difluorophenyl analog 12a: IC50 = 1.51 µM; 2-Chloro-6-fluorophenyl analog 12b: IC50 = 3.23 µM |
| Quantified Difference | >12-fold (12e vs 12c); 1.5-fold (12e vs 12a); 1.4-fold (12e vs 12b) |
| Conditions | In vitro kinase inhibition assay; standard deviation <35% (as reported in Sharma S et al., 2017, Table 1) |
Why This Matters
For procurement decisions in SAR-driven medicinal chemistry, the 2,4-difluorophenyl pattern provides a validated potency advantage over mono-fluorophenyl analogs that cannot be achieved by substituting the cheaper, single-fluorine variant.
- [1] Sharma S, et al. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorg Med Chem Lett. 2017;27(3):595–601. Table 1: SAR of 1,2,3-thiadiazole carboxamide analogs. PMC5271583. View Source
